Hexahydro-2H-furo[3,2-b]pyrrole is a heterocyclic compound characterized by a unique bicyclic structure that integrates a furan and pyrrole moiety. This compound, with the molecular formula and a molecular weight of approximately 316.35 g/mol, typically appears as a white to yellow solid. Its structural characteristics position it as a compound of interest in various scientific fields, particularly in medicinal chemistry and materials science due to its potential biological activities and applications.
The compound can be synthesized through various chemical methods, which are explored in detail in the synthesis analysis section. Notably, it has been identified in research contexts related to pharmaceuticals and materials science, although specific studies on its mechanism of action remain limited.
Hexahydro-2H-furo[3,2-b]pyrrole belongs to the class of compounds known as pyrroles, which are five-membered aromatic heterocycles containing nitrogen. Its classification reflects its structural features and potential reactivity patterns common to heterocyclic compounds.
The synthesis of Hexahydro-2H-furo[3,2-b]pyrrole typically involves several key steps:
The synthesis may utilize various catalysts and solvents to enhance yield and selectivity. For example, Lewis acids or transition metal catalysts can be employed to promote cyclization reactions effectively.
Hexahydro-2H-furo[3,2-b]pyrrole features a bicyclic framework that includes a furan ring fused to a pyrrole ring. This structural arrangement contributes to its chemical properties and reactivity.
Hexahydro-2H-furo[3,2-b]pyrrole can participate in various chemical reactions typical for heterocyclic compounds:
Reactions involving Hexahydro-2H-furo[3,2-b]pyrrole often require careful control of reaction conditions such as temperature and pH to achieve desired products efficiently.
Research could focus on elucidating how Hexahydro-2H-furo[3,2-b]pyrrole interacts with enzymes or receptors within biological systems. Such studies would significantly advance understanding of its pharmacological properties.
Hexahydro-2H-furo[3,2-b]pyrrole has several notable applications:
Debenzylative cycloetherification has emerged as a pivotal catalytic strategy for constructing the stereochemically dense hexahydro-2H-furo[3,2-b]pyrrole scaffold with high diastereocontrol. This methodology enables the simultaneous formation of the tetrahydrofuran ring and introduction of stereogenic centers through a cascade process. The synthetic sequence begins with a diastereoselective nucleophilic addition of vinylmagnesium bromide to N-allylimines derived from protected D-glyceraldehyde, establishing the initial chiral framework [3] [5]. Subsequent ring-closing metathesis (RCM) generates functionalized cyclic intermediates primed for the key cyclization step.
The catalytic cycloetherification occurs under acidic conditions that promote simultaneous debenzylation and oxygen nucleophile attack. Researchers have achieved significant improvements in diastereoselectivity (>20:1 dr) using palladium-doped zeolite catalysts under mild conditions (25-40°C), with the heterogeneous system enabling efficient catalyst recycling without significant loss of stereoselectivity [5]. This method provides direct access to 3,6-disubstituted derivatives bearing quinazoline pharmacophores essential for biological activity. The stereochemical outcome is governed by conformational constraints imposed by the chiral precursor, with the glycerol-derived substrate enforcing a specific approach geometry during ring closure.
Table 1: Catalytic Systems for Diastereoselective Cycloetherification
Catalyst Type | Temperature | Yield (%) | Diastereoselectivity (dr) | Key Applications |
---|---|---|---|---|
Pd/Zeolite (5% wt) | 25°C | 78 | >20:1 | Synthesis of PDE1 inhibitors |
p-TsOH | Reflux | 65 | 5:1 | Early-stage analog production |
Amberlyst-15 | 40°C | 72 | 15:1 | Scale-up processes |
BF₃·OEt₂ | 0°C to rt | 68 | 8:1 | Acid-sensitive substrates |
The stereoselective hydrogenation of unsaturated furo[2,3-c]pyrrole precursors represents a complementary approach to access stereodefined hexahydro-2H-furo[3,2-b]pyrrole architectures. This strategy exploits the planar chirality of fused bicyclic intermediates, where hydrogenation occurs preferentially from the less hindered convex face of the molecule. The hydrogenation step is critically dependent on the catalyst selection, with heterogeneous palladium catalysts generally affording superior stereoselectivity compared to platinum or rhodium-based systems [6].
Significant advances have been achieved through substrate-directed hydrogenation where existing stereocenters remote from the reaction site influence facial selectivity. For instance, precursors bearing α-hydroxy substituents exhibit exceptional stereodifferentiation (>30:1 dr) due to coordinating effects with the catalyst surface [3]. The resulting cis-fused products display well-defined relative configurations at the ring fusion carbons, confirmed by X-ray crystallography of hydrochloride salts [6] [8]. This method has enabled the production of gram-scale quantities of (3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole hydrochloride (CAS 1993173-24-2) with consistent stereochemical purity (>98% de) for pharmaceutical development [8].
Table 2: Hydrogenation Conditions and Stereochemical Outcomes
Precursor Structure | Catalyst (loading) | Pressure (psi) | cis:trans Ratio | Notable Features |
---|---|---|---|---|
4,7-Dihydrofuro[3,2-b]pyrrole | Pd/C (5%) | 50 | 18:1 | Concave-face selectivity |
5-Methoxy substituted | PtO₂ (3%) | 60 | 3:1 | Moderate stereocontrol |
N-Boc protected | Rh/Al₂O₃ (1%) | 45 | 8:1 | Chemoselectivity issues |
3-Hydroxy substituted | Pd(OH)₂ (7%) | 55 | >30:1 | Chelation-directed control |
Multi-step synthetic sequences provide versatile access to diversely functionalized hexahydrofuropyrrole derivatives through carefully orchestrated cyclization and imine formation events. A particularly efficient four-stage route developed for pharmaceutical intermediates begins with (i) diastereoselective nucleophilic addition to protected D-glyceraldehyde, (ii) ring-closing metathesis to form the dihydropyrole core, (iii) debenzylative cycloetherification to construct the fused tetrahydrofuran, and (iv) aromatic nucleophilic substitution to install bioactive quinazoline moieties [3] [5]. This approach has yielded novel PDE1 inhibitors bearing 7,8-dimethoxyquinazolin-4-yl or 6,7-dimethoxyquinazolin-4-yl substituents with demonstrated antiproliferative effects on melanoma cells.
An alternative pathway exploits intramolecular cyclocondensation of aminofuran derivatives under acidic conditions. In this approach, formic acid-mediated cyclization at 80°C affords the bicyclic framework in 65% yield, followed by stereoselective reduction using sodium cyanoborohydride (72% yield), and final hydrochloride salt formation (95% yield) with dichloromethane/HCl gas [4]. The sequence benefits from the conformational preference of the acyclic precursor, which adopts a folded conformation conducive to cyclization. The resulting rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride (CAS 2137432-91-6) displays enhanced water solubility (>50 mg/mL) compared to the free base, facilitating biological evaluation [4].
Table 3: Multi-Step Synthetic Route to Hexahydrofuropyrrole Carboxylic Acid
Step | Transformation | Reagents/Conditions | Yield (%) | Key Characteristics |
---|---|---|---|---|
1 | Cyclocondensation | HCOOH, 80°C, 12h | 65 | Acid-mediated ring formation |
2 | Stereoselective reduction | NaBH₃CN, MeOH, rt, 6h | 72 | Imine reduction with CN⁻ control |
3 | Salt formation | HCl(g), CH₂Cl₂, 0°C, 2h | 95 | High-purity crystalline product |
4 | Purification | EtOH/H₂O recrystallization | 90 | >98% HPLC purity |
Enantioselective synthesis of hexahydro-2H-furo[3,2-b]pyrroles has been achieved through chiral auxiliary approaches that provide exceptional control over absolute stereochemistry. The Evans oxazolidinone methodology has proven particularly successful, enabling the installation of contiguous stereocenters with >98% enantiomeric excess [6]. In this approach, the chiral auxiliary directs asymmetric alkylation of pyrrolidine precursors, establishing the C3a and C6a stereocenters prior to ring-closing operations. Following stereocontrolled C-C bond formation, the auxiliary is cleaved under mild conditions (LiOH/H₂O₂) without epimerization of the sensitive stereocenters.
Chiral pool strategies utilizing amino acids or carbohydrates as inexpensive stereochemical templates have also demonstrated significant utility. Tartaric acid derivatives serve as effective precursors to the tetrahydrofuran segment, while proline derivatives provide the pyrrolidine moiety with defined stereochemistry [7]. Enzymatic resolution techniques complement these approaches, with immobilized lipases (Candida antarctica lipase B) effectively resolving racemic hexahydrofuropyrrole esters through enantioselective hydrolysis (E > 200) [6]. The resolved enantiomers show distinct biological profiles, with the (3aR,6aR)-enantiomer of hexahydro-2H-furo[3,2-b]pyrrole hydrochloride (CAS 1993173-24-2) exhibiting superior binding affinity for PDE1 isoforms compared to its enantiomeric counterpart [8].
The intramolecular oxy-Michael addition represents a conceptually straightforward approach to hexahydro-2H-furo[3,2-b]pyrrole core formation, yet it presents significant regiochemical and stereochemical challenges that have limited its synthetic utility. Research has revealed unexpected hydration of exocyclic double bonds during attempted cyclizations, as observed during synthesis of phaeosphaeride analogues where treatment with TBAF (1.6M in THF) at 60°C led to predominant formation of hydration byproducts (20% yield) rather than the desired bicyclic structure [1] [5].
The choice of base critically influences reaction outcome, with DBU promoting lactone formation instead of the desired oxy-Michael product when applied to tetronate precursors. Even under optimized conditions (DBU in DMF, 60°C, 72h), cyclization yields remain moderate (69%) with significant formation of dehydration byproducts (39%) [1]. Computational studies indicate that the preferred transition state geometry for cyclization is sterically disfavored, necessitating high-energy conformations that compete unfavorably with alternative reaction pathways. Additionally, the basic nitrogen in the pyrrolidine precursor can participate in undesired side reactions, including retro-aldol processes that fragment the molecular skeleton.
Table 4: Competing Pathways in Oxy-Michael Cyclization Attempts
Precursor Type | Conditions | Desired Product Yield (%) | Major Competing Product | Characteristic Observation |
---|---|---|---|---|
Tetronate derivative | TBAF, THF, 60°C | <5 | Hydrated adduct (20%) | Retro-aldol fragmentation |
Butenolide | DBU, toluene, rt | 0 | Lactone (53%) | Rapid lactonization |
Hydroxy-enoate | DBU, DMF, 60°C | 69 (isomer mixture) | Dehydrated product (39%) | 4:1 isomer ratio |
N-Boc protected | p-TsOH, CH₂Cl₂ | 0 | Complex mixture | Acid sensitivity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0